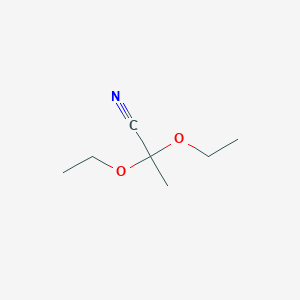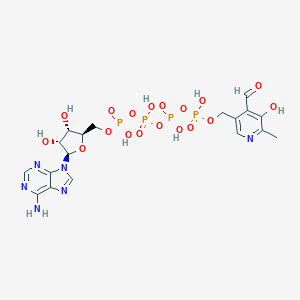
2,2-Diethoxypropionitrile
Vue d'ensemble
Description
Synthesis Analysis
A novel route to synthesize key intermediates like 2-oxopropanethioamide, employing 2,2-diethoxypropionitrile as a starting material, has been highlighted for its operational improvements and enhanced control over the process. This method has been noted for its safety, eliminating the need for hazardous reagents and introducing in situ monitoring for better robustness (Taylor et al., 2017).
Molecular Structure Analysis
While specific studies directly addressing the molecular structure of 2,2-diethoxypropionitrile were not found in the current search, understanding the structure of related nitriles and their derivatives can provide insights into their behavior and reactivity. For instance, studies on nitrile biotransformations shed light on the stereochemistry of similar compounds, which is crucial for their synthesis and application in producing chiral molecules (Wang et al., 2005).
Chemical Reactions and Properties
2,2-Diethoxypropionitrile's reactivity has been explored through its involvement in various chemical reactions, demonstrating its utility as a precursor or intermediate in the synthesis of complex molecules. The synthesis of diethyl 2-(3-methoxypropyl) succinate from a derivative emphasizes the compound's versatility in organic synthesis (Hua Wen-hao, 2009).
Physical Properties Analysis
Detailed analyses of the physical properties of 2,2-diethoxypropionitrile, such as melting point, boiling point, solubility, and density, were not specifically found. However, these properties are crucial for understanding the compound's behavior in different environments and for optimizing its handling and storage conditions.
Chemical Properties Analysis
The chemical properties of 2,2-diethoxypropionitrile, including its reactivity towards nucleophiles, electrophiles, and its stability under various conditions, have been touched upon through synthetic applications and reaction studies. For instance, its utilization in creating phosphorus-stabilized carbanions indicates its reactivity and potential in synthesizing isoxazolines, showcasing its role in constructing complex chemical architectures (Tsuge et al., 1987).
Applications De Recherche Scientifique
Safety And Hazards
2,2-Diethoxypropionitrile is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Relevant Papers
One relevant paper is “Synthesis and reactions of p-nitrophenyl 2,2-diethoxypropionate and p-nitrophenyl 2-ethoxypropenoate” by John L. LaMattina and David E. Muse . This paper discusses the synthesis and reactions of 2,2-Diethoxypropionitrile .
Propriétés
IUPAC Name |
2,2-diethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(3,6-8)10-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCLGADWIWYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340693 | |
| Record name | 2,2-Diethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxypropionitrile | |
CAS RN |
56011-12-2 | |
| Record name | 2,2-Diethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diethoxypropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)





![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)





